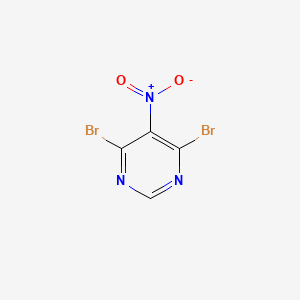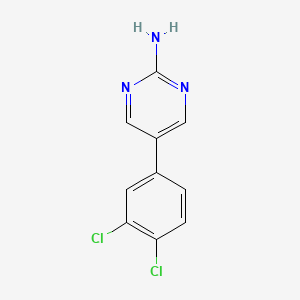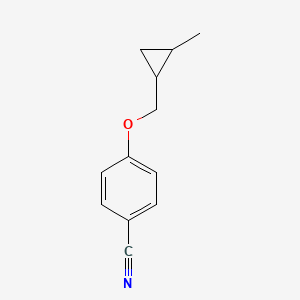![molecular formula C44H24CuN4NaO12S4-3 B13101189 copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)
copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate is a heterocyclic organic compound with the molecular formula C44H24CuN4Na4O12S4 and a molecular weight of 1084.45 g/mol . This compound is a water-soluble porphyrin derivative, which is known for its unique aggregation properties and broad range of applicability in various fields such as medicinal, analytical, and supramolecular chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate involves a multi-step synthetic route. One common method starts with the synthesis of 5-phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin, which is then metallated with copper to form the final compound . The procedure relies on the one-pot reductive deamination of 5-(4-aminophenyl)-10,15,20-tris(4-sulfonatophenyl)porphyrin, which can be obtained from 5,10,15,20-tetraphenylporphyrin through a three-step sequence involving mononitration, nitro to amine reduction, and sulfonation of the phenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis protocols used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to prevent the degradation of the porphyrin ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of sulfonated porphyrin derivatives, while reduction reactions can yield amine-substituted porphyrins .
Wissenschaftliche Forschungsanwendungen
Copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate involves its ability to form stable complexes with various metal ions and its photophysical properties . The compound can generate reactive oxygen species upon light irradiation, which can induce oxidative damage to biological molecules . This property is particularly useful in photodynamic therapy for cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meso-tetra(4-sulfonatophenyl)porphyrin: This compound is similar in structure but lacks the copper and sodium ions.
5-Phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin: This compound is a precursor in the synthesis of copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate.
Uniqueness
The uniqueness of this compound lies in its ability to form stable metal complexes and its water solubility, which enhances its applicability in various fields .
Eigenschaften
Molekularformel |
C44H24CuN4NaO12S4-3 |
|---|---|
Molekulargewicht |
1015.5 g/mol |
IUPAC-Name |
copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate |
InChI |
InChI=1S/C44H28N4O12S4.Cu.Na/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;/q-2;+2;+1/p-4 |
InChI-Schlüssel |
ZFNMOSYKIDBYGO-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)[O-].[Na+].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




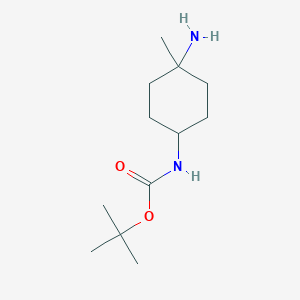
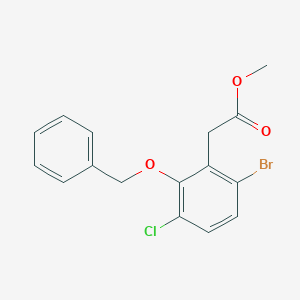
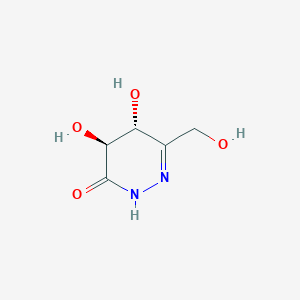

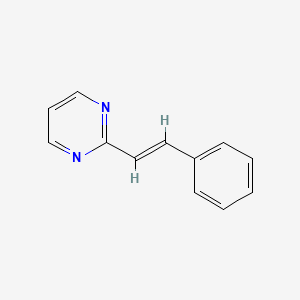
![4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione](/img/structure/B13101165.png)
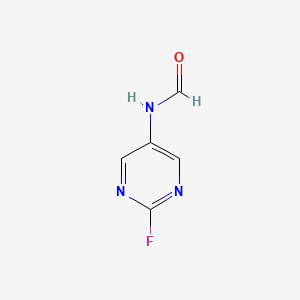
![7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13101180.png)
